molecular formula C14H9NO2S B6390641 6-[Benzo(b)thiophen-2-yl]nicotinic acid CAS No. 1261922-63-7

6-[Benzo(b)thiophen-2-yl]nicotinic acid

Cat. No.: B6390641
CAS No.: 1261922-63-7
M. Wt: 255.29 g/mol
InChI Key: MQTLLTZZPZKAAT-UHFFFAOYSA-N
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Description

6-[Benzo(b)thiophen-2-yl]nicotinic acid is an organic compound that features a benzothiophene moiety attached to a nicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Benzo(b)thiophen-2-yl]nicotinic acid typically involves the formation of the benzothiophene ring followed by its attachment to the nicotinic acid moiety. One common method involves the use of coupling reactions and electrophilic cyclization reactions . The specific reaction conditions can vary, but they often include the use of catalysts and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[Benzo(b)thiophen-2-yl]nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The benzothiophene and nicotinic acid moieties can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzothiophene ring, while substitution reactions can introduce new functional groups to the nicotinic acid moiety.

Scientific Research Applications

6-[Benzo(b)thiophen-2-yl]nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[Benzo(b)thiophen-2-yl]nicotinic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved will depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[Benzo(b)thiophen-2-yl]nicotinic acid include other benzothiophene derivatives and nicotinic acid derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of the benzothiophene and nicotinic acid moieties, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-5-6-11(15-8-10)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTLLTZZPZKAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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